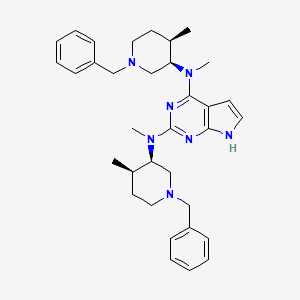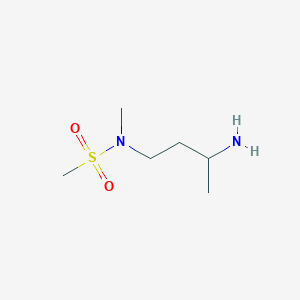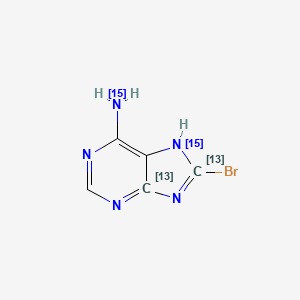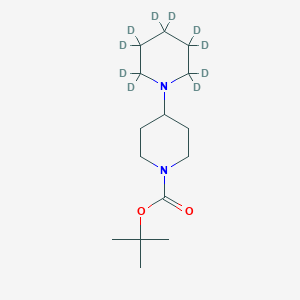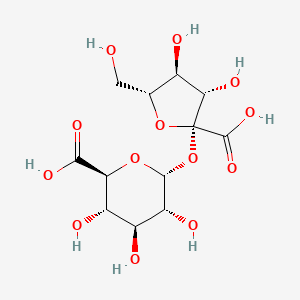
Sucrose 6,1'-Dicarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose 6,1’-Dicarboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of two carboxylic acid groups attached to the sucrose molecule. It has a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol
准备方法
Synthetic Routes and Reaction Conditions
Sucrose 6,1’-Dicarboxylic Acid can be synthesized through the catalytic oxidation of sucrose. This process involves the use of specific catalysts and controlled reaction conditions to introduce carboxylic acid groups at the 6 and 1’ positions of the sucrose molecule . The reaction typically requires an oxidizing agent, such as potassium permanganate (KMnO4) or nitric acid (HNO3), under acidic or neutral conditions .
Industrial Production Methods
Industrial production of Sucrose 6,1’-Dicarboxylic Acid involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
Sucrose 6,1’-Dicarboxylic Acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acetic anhydride, alkyl halides, amines.
Major Products Formed
Oxidation: Additional carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
科学研究应用
Sucrose 6,1’-Dicarboxylic Acid has several scientific research applications:
作用机制
The mechanism of action of Sucrose 6,1’-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function . Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
相似化合物的比较
Similar Compounds
Succinic Acid: A dicarboxylic acid with a simpler structure, used in similar industrial applications.
Malic Acid: Another dicarboxylic acid, commonly found in fruits and used in food and beverage industries.
Adipic Acid: Widely used in the production of nylon and other polymers.
Uniqueness
Sucrose 6,1’-Dicarboxylic Acid is unique due to its complex structure derived from sucrose, which provides multiple functional groups for chemical modifications. This complexity allows for a broader range of applications and interactions compared to simpler dicarboxylic acids .
属性
分子式 |
C12H18O13 |
|---|---|
分子量 |
370.26 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2-3(14)8(18)12(24-2,11(21)22)25-10-6(17)4(15)5(16)7(23-10)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7+,8+,10-,12-/m1/s1 |
InChI 键 |
LXKVROZAJAYEQR-XVDDVZSMSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(C(=O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)(C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
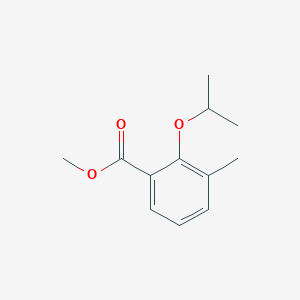
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
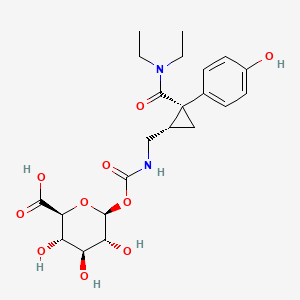
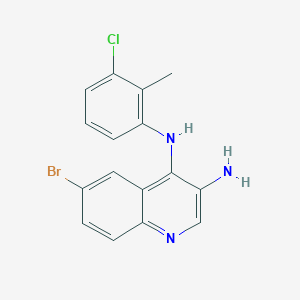

![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
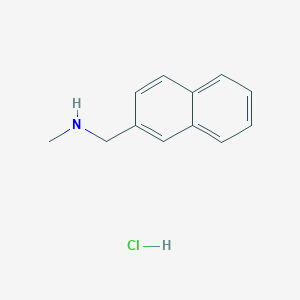
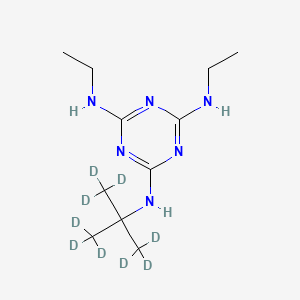
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
